

Confirming the identity of 2-Isopropylisonicotinic acid via COA and datasheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Isopropylisonicotinic acid*

Cat. No.: *B065470*

[Get Quote](#)

Confirming the Identity of 2-Isopropylisonicotinic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison to aid in the confirmation of the identity of **2-Isopropylisonicotinic acid**. By examining its physicochemical properties alongside those of relevant alternatives and outlining key experimental protocols, this document serves as a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties: A Comparative Analysis

A crucial first step in confirming the identity of a chemical compound is to compare its measured physical and chemical properties with established reference values. This section provides a comparative summary of the key properties of **2-Isopropylisonicotinic acid**, along with two common structural analogs, Isonicotinic acid and Nicotinic acid.

Property	2-Isopropylisonicotinic Acid	Isonicotinic Acid	Nicotinic Acid
CAS Number	191535-55-4	55-22-1	59-67-6
Molecular Formula	C ₉ H ₁₁ NO ₂	C ₆ H ₅ NO ₂	C ₆ H ₅ NO ₂
Molecular Weight	165.19 g/mol	123.11 g/mol	123.11 g/mol
Purity	≥95%	≥98%	≥98%

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification of a molecule. The following sections detail the expected spectral characteristics of **2-Isopropylisonicotinic acid** and provide a basis for comparison with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. For **2-Isopropylisonicotinic acid**, the following characteristic shifts are expected:

- ¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons on the pyridine ring, a septet for the methine proton of the isopropyl group, and a doublet for the methyl protons of the isopropyl group. The carboxylic acid proton will appear as a broad singlet.
- ¹³C NMR: The spectrum will show distinct peaks for the carboxylic acid carbon, the carbons of the pyridine ring, and the methine and methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Isopropylisonicotinic acid** is expected to show characteristic absorption bands for:

- O-H stretch of the carboxylic acid, which will be a broad band.

- C=O stretch of the carboxylic acid.
- C=C and C=N stretches of the pyridine ring.
- C-H stretches of the isopropyl group and the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of **2-Isopropylisonicotinic acid** should show a molecular ion peak corresponding to its molecular weight. Analysis of the fragmentation pattern can further confirm the structure.

Experimental Protocols

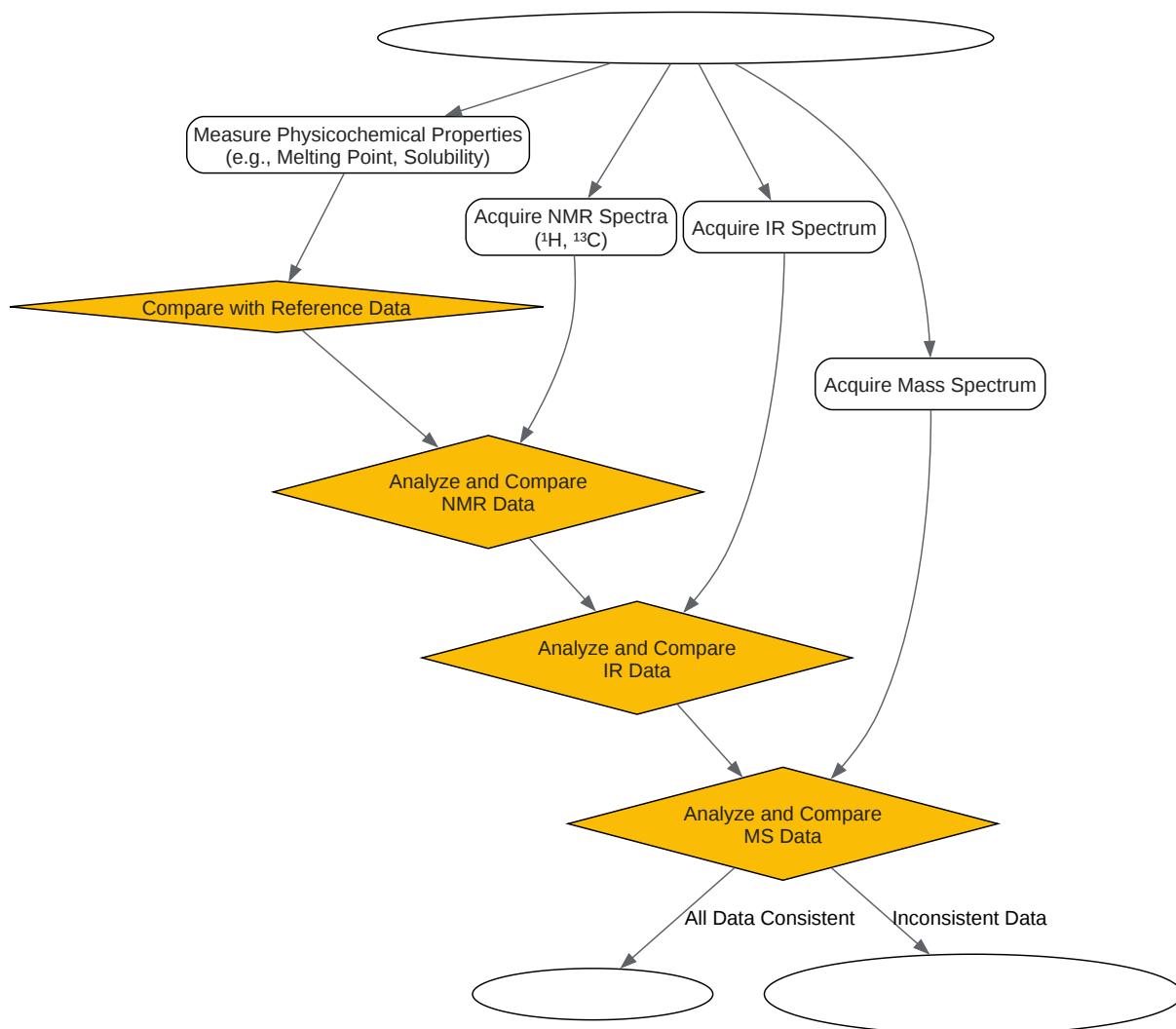
To acquire the necessary data for identity confirmation, the following standard experimental protocols are recommended.

NMR Spectroscopy

- Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
- Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. Compare the obtained data with predicted values and data from reference compounds if available.

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

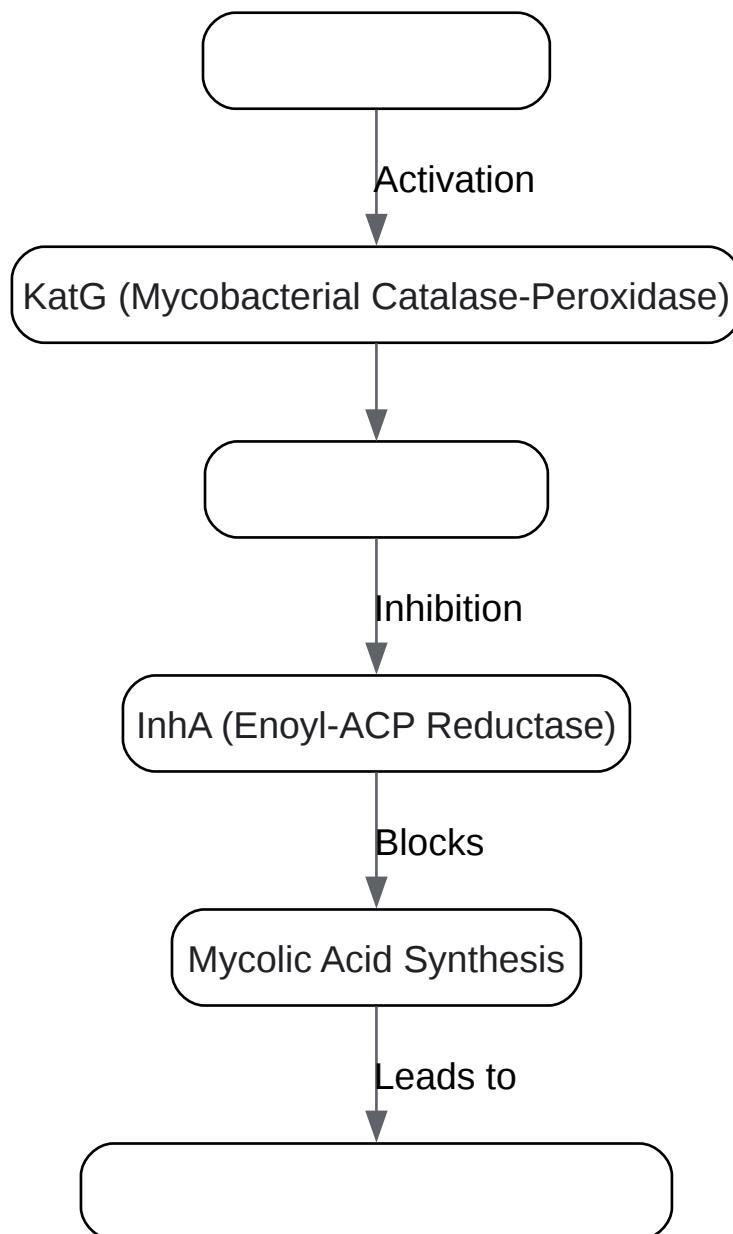

- Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in **2-Isopropylisonicotinic acid**.

Mass Spectrometry

- Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer.
- Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
- Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the confirmation of the identity of **2-Isopropylisonicotinic acid**.


[Click to download full resolution via product page](#)

Caption: Workflow for the confirmation of **2-Isopropylisonicotinic acid** identity.

Comparative Biological Context

Isonicotinic acid and its derivatives have been extensively studied for their biological activities, most notably as antitubercular agents. While specific comparative performance data for **2-Isopropylisonicotinic acid** is not widely available in the public domain, its structural similarity to isonicotinic acid suggests potential for related biological activities. Further research and comparative studies are necessary to fully elucidate its pharmacological profile relative to other isonicotinic acid derivatives.

The following diagram illustrates the general signaling pathway for Isoniazid, a well-known derivative of isonicotinic acid, to provide context for the potential mechanism of action of related compounds.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of action for the isonicotinic acid derivative, Isoniazid.

- To cite this document: BenchChem. [Confirming the identity of 2-Isopropylisonicotinic acid via COA and datasheet]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065470#confirming-the-identity-of-2-isopropylisonicotinic-acid-via-coa-and-datasheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com